molecular formula C6H9NO3S B2824111 n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide CAS No. 1854502-13-8

n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide

Cat. No.: B2824111
CAS No.: 1854502-13-8
M. Wt: 175.2
InChI Key: HYCBRFFMRLMRAJ-UHFFFAOYSA-N
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Description

n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features a thietane ring with a dioxo substitution, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide typically involves the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole. This reaction occurs in tert-butanol in the presence of sodium tert-butoxide, yielding the desired product in 39-64% yields . The reaction mechanism involves the elimination of thietane 1,1-dioxide, which participates in a Michael addition with the NH-1,2,4-triazoles .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted thietane derivatives, sulfoxides, and sulfones .

Mechanism of Action

The mechanism of action of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide involves its reactivity as a Michael acceptor. The dioxothietane ring can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the dioxo groups, which enhance the electrophilicity of the thietane ring .

Comparison with Similar Compounds

  • N-(Thietan-3-yl)prop-2-enamide
  • N-(1-Oxothietan-3-yl)prop-2-enamide
  • N-(1,1-Dioxothietan-3-yl)-1,2,4-triazole

Comparison: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide is unique due to the presence of the dioxo groups on the thietane ring, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

N-(1,1-dioxothietan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-2-6(8)7-5-3-11(9,10)4-5/h2,5H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCBRFFMRLMRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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